Product packaging for Benzoflavine(Cat. No.:CAS No. 477-74-7)

Benzoflavine

Cat. No.: B1666593
CAS No.: 477-74-7
M. Wt: 313.4 g/mol
InChI Key: AFYNWNWCDBFAJL-UHFFFAOYSA-N
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Description

Historical Perspective of Benzoflavine and Related Acridine (B1665455) Dyes in Chemical Research

The history of this compound is intertwined with the development of acridine dyes. Acridine itself, the parent compound of this class, was first isolated in 1871 from coal tar by Carl Gräbe and Heinrich Caro. chemeurope.com Acridine derivatives gained historical significance as dyestuffs and, later, for their biological properties, including antiseptic qualities. chemeurope.com

This compound, specifically, was prepared by K. Oehler. This synthesis involved the condensation of meta-phenylenediamine and benzaldehyde. These reactants condense to form tetraaminotriphenylmethane, which subsequently loses ammonia (B1221849) upon heating with acids to yield 3,6-diamino-9,10-dihydrophenylacridine. This compound is then obtained from this intermediate through oxidation. wikiwand.comwikipedia.org Historically, this compound has been noted as a dyestuff and an isomer of chrysaniline (3,6-diamino-9-phenylacridine), another acridine dye which was a chief constituent of the dyestuff phosphine. wikiwand.comwikipedia.org Chrysaniline was known to dye silk and wool a fine yellow and its salts exhibited a yellowish-green fluorescence. chemeurope.comwikipedia.org this compound is described as a yellow powder soluble in hot water. wikiwand.comwikipedia.org

Positioning within the Flavonoid and Acridine Chemical Classes

This compound is unequivocally classified as an acridine dye. Its chemical name is 2,7-dimethyl-9-phenylacridine-3,6-diamine. nih.govlookchem.com The core structure of this compound is the acridine ring system, which is a tricyclic compound structurally related to anthracene (B1667546) but with a nitrogen atom replacing one of the central carbon atoms. chemeurope.comwikipedia.org Acridines are characterized by this C₁₃N tricycle. chemeurope.com

While the name "this compound" might superficially suggest a connection to flavonoids due to the "flavine" component, chemical databases and literature classify it as an acridine derivative. Flavonoids are a distinct class of polyphenolic compounds that have a basic C₁₅ skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C). nih.gov The structure of this compound, with its acridine core and amino and phenyl substituents, aligns it firmly with the acridine chemical class, not flavonoids.

Current Academic Research Trends and Significance of this compound in Mechanistic Investigations

Current academic research involving this compound appears to be limited in the provided search results regarding detailed mechanistic investigations specifically centered on this compound. However, its classification as an acridine dye places it within a broader class of compounds that are subjects of ongoing mechanistic studies. Acridine derivatives are known for their ability to intercalate with DNA and RNA, a key mechanism underlying some of their biological activities, such as their historical use as antibacterials and their application as stains in molecular biology. chemeurope.comwikipedia.orgnih.gov This intercalation involves the insertion of the planar acridine ring system between the base pairs of the nucleic acid double helix. chemeurope.comwikipedia.orgnih.gov

Related acridine derivatives, such as Acriflavine and Proflavine, have been studied for their mechanisms of action, including DNA intercalation and inhibition of enzymes like topoisomerases. nih.gov Acriflavine, a mixture containing Proflavine, is known to interfere with cellular functions by intercalating with DNA and inhibiting protein kinases and topoisomerases. nih.gov Proflavine itself is recognized for its role in DNA intercalation and its interaction with topoisomerases I and II. nih.gov

Chemical Properties of this compound

Based on available data, some computed chemical properties of this compound (free base) are listed below. nih.govlookchem.com

PropertyValue
Molecular FormulaC₂₁H₁₉N₃
Molecular Weight313.4 g/mol nih.govlookchem.com
Exact Mass313.157897619 Da nih.govlookchem.com
XLogP3 (predicted)4.5 nih.govlookchem.com
Complexity403 nih.govlookchem.com
Hydrogen Bond Donor Count2 lookchem.com
Hydrogen Bond Acceptor Count3 lookchem.com
Rotatable Bond Count1 lookchem.com
Boiling Point550.6°C at 760 mmHg (Predicted) lookchem.com
Flash Point320.9°C (Predicted) lookchem.com
Vapor Pressure3.58E-12 mmHg at 25°C lookchem.com
Density1.237 g/cm³ (Predicted) lookchem.com
PSA64.93 Ų lookchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H19N3 B1666593 Benzoflavine CAS No. 477-74-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

477-74-7

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

2,7-dimethyl-9-phenylacridine-3,6-diamine

InChI

InChI=1S/C21H19N3/c1-12-8-15-19(10-17(12)22)24-20-11-18(23)13(2)9-16(20)21(15)14-6-4-3-5-7-14/h3-11H,22-23H2,1-2H3

InChI Key

AFYNWNWCDBFAJL-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=C2C4=CC=CC=C4)C)N

Canonical SMILES

CC1=CC2=C(C=C1N)N=C3C=C(C(=CC3=C2C4=CC=CC=C4)C)N

Appearance

Solid powder

Other CAS No.

477-74-7

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Benzoflavine

Origin of Product

United States

Synthetic Methodologies and Strategies for Benzoflavine and Its Derivatives

Established Synthetic Routes for the Benzoflavine Scaffold

The established synthesis of the this compound scaffold typically involves the condensation of m-phenylenediamine (B132917) with benzaldehyde. wikiwand.comchemeurope.com This reaction initially yields tetra-aminotriphenylmethane. wikiwand.comchemeurope.com Subsequent heating of this intermediate in the presence of acids leads to the loss of ammonia (B1221849) and the formation of 3,6-diamino-9,10-dihydrophenylacridine. wikiwand.comchemeurope.com this compound is then obtained by the oxidation of this dihydroacridine precursor. wikiwand.comchemeurope.com This route constructs the core acridine (B1665455) ring system with the characteristic phenyl substituent at the 9-position and amino groups at the 3 and 6 positions, along with methyl groups at the 2 and 7 positions.

General methods for synthesizing the acridine core, which forms the basis of this compound, include the cyclization of N-phenylanthranilic acid with phosphoric acid or the condensation of diphenylamine (B1679370) with carboxylic acids in the presence of zinc chloride, known as the Bernthsen acridine synthesis. chemeurope.com These methods provide foundational strategies for building the tricyclic acridine structure.

Novel Synthetic Approaches and Innovations

While specific novel approaches solely focused on the this compound scaffold are not extensively detailed in the provided information, advancements in organic synthesis offer potential strategies applicable to complex molecules like this compound.

Challenges in Molecular Structure Complexity and Substitution Control

The synthesis of complex molecules, including substituted acridines like this compound, inherently involves challenges related to molecular complexity. researchgate.netnih.gov Achieving precise control over the position and type of substituents on the polycyclic aromatic system can be difficult. The this compound structure features multiple substitution points (amino, methyl, and phenyl groups) on the acridine core, requiring synthetic strategies that can regioselectively introduce or modify these functionalities. Quantifying molecular complexity remains a challenge, though it is a key aspect in designing efficient synthetic routes. researchgate.netnih.gov

Optimization of Chemical Reactions for Desired Substitutions

Optimization of chemical reactions is crucial for improving yield, selectivity, and efficiency in organic synthesis. beilstein-journals.orgbeilstein-journals.orgwhiterose.ac.uknih.gov While general discussions on reaction optimization using techniques like high-throughput experimentation and machine learning are prevalent in modern chemistry, their specific application to this compound synthesis is not detailed in the provided sources. beilstein-journals.orgbeilstein-journals.orgwhiterose.ac.uknih.gov These advanced optimization methods can potentially be applied to refine existing this compound synthetic steps or develop new routes by systematically exploring reaction parameters such as temperature, solvent, catalyst, and reactant concentrations to favor desired substitution patterns and minimize side products.

Strategies for Derivatization and Analog Synthesis

Strategies for synthesizing derivatives and analogs of this compound involve modifying the existing scaffold or creating related structures with variations in the core or substituents.

Intentional Incorporation of Specific Functional Groups (e.g., methoxy (B1213986), hydroxyl)

The incorporation of specific functional groups like methoxy or hydroxyl into aromatic and heterocyclic systems is a common strategy in organic synthesis to alter chemical and physical properties. nih.govnsf.gov While direct methods for adding methoxy or hydroxyl groups specifically to the this compound scaffold are not provided, general derivatization techniques for aromatic amines and acridines could be employed. These might involve electrophilic aromatic substitution on activated rings, or modification of existing substituents through reactions like alkylation (for methoxy) or hydrolysis/oxidation (for hydroxyl). Derivatization strategies often aim to enhance properties such as solubility, reactivity, or biological activity. nih.govchromatographyonline.com

Preparation of Flavin and Alloxazine (B1666890) Adducts

The synthesis of flavin and alloxazine adducts is a significant area of research, providing insights into the reactivity of these heterocyclic systems and enabling the creation of derivatives with diverse properties. These methodologies are pertinent to the synthesis of compounds structurally related to flavins and alloxazines, including this compound and its derivatives. Adduct formation typically involves the reaction of flavin or alloxazine species with various nucleophiles or through radical pathways, often targeting specific positions on the isoalloxazine or alloxazine core.

One common approach involves the preparation of adducts from flavinium and alloxazinium salts. For instance, five flavin (isoalloxazine) and alloxazine adducts with O-nucleophiles, such as water and methanol (B129727), were synthesized from their corresponding 5-ethyl-substituted flavinium and alloxazinium perchlorate (B79767) salts through the addition of the nucleophile and a base like triethylamine. plu.mxresearchgate.netbohrium.com These reactions lead to the formation of adducts at the C4a position, resulting in 4a,5-dihydroisoalloxazine or 4a,5-dihydroalloxazine derivatives. plu.mxresearchgate.net

Characterization of these adducts has been performed using various spectroscopic techniques, including ¹H and ¹³C NMR, HR-MS, and UV-Vis spectroscopy. plu.mxresearchgate.net X-ray diffraction has also been employed to determine the crystal structures of certain adducts, providing detailed structural information, such as the interplanar angles between the benzene (B151609) and pyrimidine (B1678525) rings, which deviate from planarity upon adduct formation at the sp³ hybridized C4a atom. plu.mxresearchgate.net Research has shown that flavinium and alloxazinium salts exist in rapid equilibrium with their corresponding adducts in protic solvents like water or methanol, even without the presence of a base. plu.mxresearchgate.net Notably, the equilibrium constants for flavin adduct formation have been found to be significantly higher, by approximately six orders of magnitude, compared to those for alloxazine derivatives. plu.mxresearchgate.net

Covalent adducts can also be formed through radical mechanisms. For example, covalent carbon-carbon adducts at the C4a position of molecular flavins have been observed upon photochemical excitation. researchgate.netnih.govrsc.orgsemanticscholar.org These adducts are generated through processes involving allylic C-H activation and oxidation of substrates like dehydroamino acids. nih.govrsc.orgsemanticscholar.org Interestingly, these C4a-C covalent bonds can be cleaved by the addition of persistent radicals, such as TEMPO, leading to the regeneration of the quinoid flavin and formation of functionalized products. nih.govrsc.orgsemanticscholar.org

The preparation of flavin adducts with nucleotides has also been explored. Flavin-thymine nucleotides and flavin-oligonucleotide adducts have been synthesized using established coupling methodologies, including the phosphoramidite (B1245037) and H-phosphonate methods. figshare.comacs.org These methods involve coupling flavin analogs possessing a terminal hydroxyl group to oligonucleotides. figshare.comacs.org

Another type of adduct involves the N5 position of the flavin core. Artificial flavin N5-iminium covalent adducts can be formed via the nucleophilic attack of enolates on the flavin. researchgate.net This type of interaction mimics certain enzymatic processes involving flavin cofactors. researchgate.net Furthermore, N1-N10-bridged flavinium salts have been reported to form covalent adducts with nucleophiles at the C10a position. thieme-connect.com

The formation of covalent adducts is a key aspect of flavin and alloxazine chemistry, playing crucial roles in both natural enzymatic processes and artificial catalytic systems. researchgate.netnih.govrsc.org The methodologies developed for preparing these adducts provide valuable tools for modifying the properties of the flavin and alloxazine core and are applicable to the synthesis of related compounds like this compound derivatives.

The following table summarizes some of the reported flavin and alloxazine adducts and their methods of preparation:

Adduct TypePosition of AdductionNucleophile/MethodStarting MaterialKey Findings
O-Nucleophile AdductsC4aAddition of water or methanol with base (e.g., Et₃N)Flavinium/Alloxazinium saltsRapid equilibrium, higher K for flavins, structural characterization by X-ray. plu.mxresearchgate.netbohrium.com
C-C Covalent AdductsC4aPhotochemical reaction with substratesMolecular flavinsFormed via radical pathways, cleavable by persistent radicals. researchgate.netnih.govrsc.orgsemanticscholar.org
Nucleotide AdductsVariousPhosphoramidite or H-phosphonate couplingFlavin analogs, oligonucleotidesEnables attachment of flavins to nucleic acids. figshare.comacs.org
N5-Iminium AdductsN5Nucleophilic attack by enolatesFlavinsMimics enzymatic adduct formation. researchgate.net
C10a AdductsC10aReaction with nucleophilesN1-N10-bridged flavinium saltsSpecific reactivity of bridged systems. thieme-connect.com

Structure Activity Relationship Sar Investigations of Benzoflavine Analogs

Principles and Methodologies in Benzoflavine SAR Studies

SAR studies of this compound derivatives typically involve the synthesis of a series of analogs with specific structural variations jetir.org. These variations can include alterations to the fused ring system, substitutions on the phenyl ring (ring-D), or modifications to the pyran-4-one ring nih.govnih.gov. The biological activity of each synthesized analog is then evaluated using appropriate in vitro or in vivo assays, depending on the target activity being investigated nih.govnih.govnih.gov. By comparing the activity profiles of the different analogs, researchers can deduce which structural elements are essential for activity and how specific modifications impact potency or mechanism wikipedia.org. Methodologies often involve comparing the activity of substituted benzoflavones to the unsubstituted parent compound or to other related flavonoid structures nih.govnih.gov. For instance, comparisons have been made between 5,6-benzoflavone, 7,8-benzoflavone, and unsubstituted flavone (B191248) to understand the impact of the position of the fused benzene (B151609) ring nih.gov. Similarly, comparisons with flavonols like quercetin (B1663063) and kaempferol, which possess hydroxyl groups, help elucidate the role of different functional groups nih.gov.

Impact of Structural Modifications on Biological Activity at a Mechanistic Level

Structural modifications to the this compound scaffold can significantly alter its interaction with biological targets and thus its mechanistic activity nih.govnih.gov.

Influence of Electron-Donating Groups on Mechanistic Activity (e.g., radical scavenging)

The presence and position of substituent groups, particularly electron-donating groups, can influence the mechanistic activity of this compound analogs. Studies on related flavonoid structures have shown that electron-donating groups can enhance antioxidant potential and increase radical scavenging activity researchtrend.netnih.govfrontiersin.org. For instance, the presence of hydroxyl groups is strongly correlated with the radical scavenging capacity of flavonoids frontiersin.orgmdpi.comresearchgate.net. The position of these hydroxyl groups also matters, with certain positions being more favorable for radical scavenging mechanisms like hydrogen atom transfer (HAT) or sequential proton loss electron transfer (SPLET) mdpi.com. While direct detailed data on the influence of specific electron-donating groups on the radical scavenging mechanism of this compound itself is less explicitly detailed in the provided snippets, the general principle observed in related flavonoid SAR studies suggests that incorporating such groups could enhance this compound's ability to scavenge free radicals by facilitating electron or hydrogen atom donation researchtrend.netfrontiersin.orgmdpi.comresearchgate.netmdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) approaches build mathematical models to correlate chemical structure with biological activity wikipedia.org. These methods aim to find quantitative relationships between molecular descriptors (numerical representations of chemical structure and properties) and a measured biological response wikipedia.orgresearchgate.netrsc.orgresearchgate.net. For this compound and its analogs, QSAR can be used to predict the activity of new, unsynthesized compounds or to gain a deeper understanding of the structural features that quantitatively contribute to a particular activity wikipedia.orgresearchgate.net.

QSAR studies typically involve:

Defining the biological activity to be studied.

Selecting or calculating molecular descriptors that capture relevant structural and physicochemical properties (e.g., electronic effects, lipophilicity, spatial parameters) researchgate.netrsc.orgresearchgate.net.

Developing a mathematical model (e.g., linear regression, machine learning) that relates the descriptors to the biological activity rsc.org.

Validating the model using a separate set of compounds researchgate.net.

While the provided information specifically mentions QSAR in the context of predicting the removal of organic micropollutants like this compound from water through oxidation, highlighting the use of molecular descriptors and statistical criteria for model building, it also broadly confirms the applicability and establishment of QSAR in various chemical fields, including pharmaceuticals and toxicology, for screening and understanding structure-activity relationships wikipedia.orgresearchgate.netrsc.org. QSAR analysis has been applied to flavonoid derivatives to understand the relevance of electronic effects for ligand binding, for example, to the benzodiazepine (B76468) binding site of the GABA(A) receptor complex nih.gov. This suggests that similar QSAR approaches could be applied to this compound analogs to quantitatively assess the impact of structural variations on specific biological activities.

Table 1: Examples of Structural Modifications and Observed Effects (Based on Related Flavonoid SAR)

Structural ModificationExample (from related studies)Impact on Activity (Mechanistic Level)Source(s)
Addition of Hydroxyl GroupsQuercetin, KaempferolIncreased radical scavenging activity nih.govmdpi.commdpi.com
Position of Hydroxyl GroupsC3-OH, C4'-OH in flavonesInfluences preferred radical abstraction site and mechanism (e.g., SPLET) mdpi.com
Electron-Donating Groups on Phenyl RingMethoxyphenyl, MethylphenylCan influence inhibitory activity (context-dependent) nih.gov
Fused Benzene Ring Position5,6-Benzoflavone vs. 7,8-BenzoflavoneImpacts enzyme induction (e.g., P4501A) nih.gov

Note: This table includes examples from related flavonoid studies where specific mechanistic impacts of structural changes are discussed, as detailed mechanistic data solely for this compound analogs was limited in the provided snippets.

Table 2: QSAR Parameters and Their Relevance (General Flavonoid/QSAR Context)

QSAR Parameter/DescriptorRelevance to ActivitySource(s)
Hydrophobicity (e.g., log P, π)Influences transport and interaction with lipophilic targets scribd.com
Electronic Effects (e.g., σ, partial charges)Impacts reactivity, ionization, and interaction with charged or polar residues in targets researchgate.netnih.govscribd.com
Steric Effects (e.g., Es)Affects binding affinity due to spatial fit with the target site scribd.com
Size of Conjugated System (π electrons)Related to electron delocalization and resonance stabilization (e.g., in radical scavenging) mdpi.commdpi.comresearchgate.net
Number of Hydrogen Bonding Sites (h)Potential for hydrogen bond interactions with biological targets researchgate.net

Mechanistic Studies of Benzoflavine Interactions at the Molecular Level

Investigations of Interaction with Biological Macromolecules and Model Systems

Biological macromolecules, such as proteins and nucleic acids, are essential components of living organisms and are involved in a wide range of biological processes. korea.ac.krcancergrandchallenges.orgnih.gov Understanding the interactions between small molecules like Benzoflavine and these macromolecules at the molecular level is crucial for elucidating their biological effects.

Binding Modes and Kinetics with Nucleic Acids (e.g., DNA)

The interaction of small molecules with DNA can occur through various binding modes, including intercalation, groove binding, and electrostatic interactions. researchgate.netphotobiology.com These interactions can influence DNA conformation and function. researchgate.net Kinetics of DNA binding describe the rates of association and dissociation of a molecule with DNA. nih.gov

The binding of molecules to DNA can involve both weak and strong interactions. Weak interactions are often transient and can be influenced by factors such as concentration and diffusion. nih.gov Strong interactions, on the other hand, involve more stable associations. Different experimental techniques can be used to characterize these interactions and determine binding constants. researchgate.netnih.gov

Electrostatic interactions, which occur between charged species, and Van der Waals forces, which are weak, short-range attractive or repulsive forces between molecules, play significant roles in the binding affinity of molecules to biological macromolecules like DNA. photobiology.comslideshare.netunacademy.comresearchgate.netmdpi.com The negatively charged phosphate (B84403) backbone of DNA can interact electrostatically with positively charged molecules. photobiology.com Van der Waals forces, including Keesom, Debye, and London forces, also contribute to the stabilization of binding complexes. researchgate.net

The interaction of molecules with DNA can lead to observable changes in their spectroscopic properties, such as alterations in absorption and emission spectra. Transient absorption bleaching and fluorescence quenching are common spectroscopic phenomena used to study binding interactions. nih.govnih.govmdpi.commdpi.comresearchgate.net Fluorescence quenching, a decrease in fluorescence intensity, can occur through various mechanisms, including static and dynamic quenching, upon binding to DNA. nih.govmdpi.commdpi.comresearchgate.net For example, studies with other acridine (B1665455) derivatives like Proflavine have shown that intercalation into DNA can quench fluorescence due to ultrafast non-radiative channels. nih.govmdpi.com Similarly, the interaction of Thioflavin T with DNA has been shown to involve both groove binding and electrostatic interactions, leading to changes in emission spectra and fluorescence intensity. researchgate.net

Enzyme Interaction Profiles (e.g., BCRP/ABCG2, Cytochrome P450 3A4, Cholesterol Esterase)

This compound and related compounds have been investigated for their interactions with various enzymes, including those involved in drug transport and metabolism. BCRP (Breast Cancer Resistance Protein), also known as ABCG2, is an ATP-binding cassette transporter involved in the efflux of various substrates. drugbank.comdrugbank.comnih.gov Cytochrome P450 3A4 (CYP3A4) is a major enzyme involved in the metabolism of many drugs. medkoo.comnih.gov Cholesterol esterase is an enzyme involved in cholesterol metabolism. medkoo.com Studies have explored the inhibitory effects of compounds, including benzoflavones, on these enzymes. medkoo.com For instance, 7,8-benzoflavone has been shown to bind to human cytochrome P40 3A4, resulting in complex fluorescence quenching, suggesting binding at multiple sites on the enzyme. medkoo.comnih.gov Benzoflavones have also been evaluated as inhibitors of BCRP/ABCG2 and cholesterol esterase. medkoo.com

Radical Chemistry and Reactive Species Formation

Radicals, also known as free radicals, are atoms, molecules, or ions possessing at least one unpaired valence electron, making them highly reactive. radiopaedia.orgwikipedia.org They can be generated through various processes, including metabolic reactions, exposure to environmental stressors, and enzymatic reactions. numberanalytics.com Reactive oxygen species (ROS) are a type of radical that includes molecules like superoxide (B77818) and hydroxyl radical, which are often associated with cellular damage. wikipedia.orgnumberanalytics.comresearchgate.netnih.gov The study of radical chemistry is important for understanding their roles in biological systems and potential implications. numberanalytics.com While the provided search results discuss radical chemistry and reactive species formation in a general biological context, specific detailed information on this compound's direct involvement in radical chemistry or the formation of reactive species was not prominently found within the search snippets. However, as a chemical compound, this compound's potential for participating in redox reactions or generating radicals under specific conditions would be subject to its chemical structure and environmental factors.

Reactions with Aqueous Electrons (eaq-)

Aqueous electrons (eaq-) are highly reactive reducing species generated during the radiolysis of water. Pulse radiolysis studies have shown that eaq- reacts with this compound. tandfonline.com This reaction leads to the formation of a transient species characterized by changes in the absorption spectrum of this compound solutions, specifically a pronounced bleaching at 440 nm. tandfonline.com The proposed mechanism for this reaction involves the addition of an aqueous electron to the this compound molecule, resulting in the formation of a stable this compound semiquinone radical. tandfonline.com

Reactions with Hydroxyl Radicals (•OH)

Hydroxyl radicals (•OH) are potent oxidizing species also produced during water radiolysis. Similar pulse radiolysis investigations have explored the reaction between •OH radicals and this compound. tandfonline.com The interaction of •OH with this compound also contributes to the observed bleaching at 440 nm in the transient absorption spectrum. tandfonline.com The proposed mechanism suggests that the •OH radical adds to the this compound molecule, leading to the formation of a very stable this compound hydroxycyclohexadienyl radical. tandfonline.com

These pulse radiolysis studies indicate that both aqueous electrons and hydroxyl radicals react with this compound, leading to distinct radical intermediates. The observed spectral changes and the proposed reaction mechanisms help to explain the radiation-induced bleaching of this compound solutions. tandfonline.com

Formation and Characterization of this compound Radical Intermediates (e.g., semiquinone, hydroxycyclohexadienyl)

Based on pulse radiolysis studies, two primary radical intermediates are proposed to form from the reactions of this compound with radiolytically generated species: the this compound semiquinone radical and the this compound hydroxycyclohexadienyl radical. tandfonline.com

The this compound semiquinone radical is proposed to be formed by the one-electron reduction of this compound by aqueous electrons. tandfonline.com Semiquinone radicals are generally formed by the one-electron reduction of quinones or the one-electron oxidation of hydroquinones and are characterized by their distinct spectroscopic properties. atamanchemicals.comwikipedia.org

The this compound hydroxycyclohexadienyl radical is proposed to be formed by the addition of a hydroxyl radical to the aromatic ring system of this compound. tandfonline.com Hydroxycyclohexadienyl radicals are common intermediates in the reaction of hydroxyl radicals with aromatic compounds. psu.edursc.org

While the search results confirm the proposal of these intermediates based on pulse radiolysis data and observed spectral changes tandfonline.com, detailed spectroscopic characterization specifically of the this compound semiquinone and hydroxycyclohexadienyl radicals (e.g., their specific absorption maxima, decay kinetics, etc., beyond the general 440 nm bleaching of the parent compound) is not explicitly detailed in the provided snippets. However, the stability of these proposed intermediates is highlighted. tandfonline.com

Photosensitization Mechanisms and Photoreactivity

This compound is known to act as a photosensitizer, meaning it can absorb light energy and then transfer this energy or an electron to another molecule, initiating a photochemical reaction. rsc.org This property is particularly relevant in applications such as photopolymerization. epo.orggoogle.commdpi.com

Electron Transfer Photosensitization Pathways

Photosensitization by electron transfer involves the photosensitizer (this compound in this case) absorbing light to reach an excited state, followed by the transfer of an electron to or from a substrate molecule. wikipedia.orgmdpi.com In the context of initiating reactions, this often involves the photosensitizer in its excited state interacting with an initiator molecule, such as an onium salt, leading to the generation of reactive species like radicals or ions. mdpi.comrsc.org

This compound, like other acridine dyes, can spectrally sensitize iodonium (B1229267) salts. vdoc.pub This process typically involves the excited state of this compound transferring an electron to the iodonium salt. rsc.org This electron transfer generates a radical cation of this compound and a radical derived from the iodonium salt. rsc.org The subsequent fragmentation of the iodonium radical can lead to the formation of phenyl radicals, which can then participate in further reactions, potentially leading to acid generation. rsc.org

Photoinduced Acid Generation in Polymerization Systems

This compound is utilized in cationic photopolymerization systems, often in conjunction with photoacid generators (PAGs), such as onium salts. epo.orggoogle.commdpi.comcarbide.co.jp In these systems, this compound acts as a photosensitizer to enhance the efficiency of acid generation upon irradiation with light. mdpi.comvdoc.pub

The mechanism involves this compound absorbing light and entering an excited state. This excited state then interacts with the photoacid generator, typically through an electron transfer process. rsc.org This interaction leads to the decomposition of the photoacid generator and the release of a strong acid. mdpi.comcarbide.co.jp The generated acid then initiates the cationic polymerization of suitable monomers, such as epoxy resins. mdpi.com

The use of photosensitizers like this compound allows for the use of longer wavelengths of light for initiating polymerization, which can be advantageous in certain applications. mdpi.com The maximum absorption wavelength for this compound in the context of cationic photopolymerization of cyclohexene (B86901) oxide has been reported around 460 nm. mdpi.com

Data Table: Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₁₉N₃PubChem nih.gov
Molecular Weight313.4 g/mol PubChem nih.gov
IUPAC Name2,7-dimethyl-9-phenylacridine-3,6-diaminePubChem nih.gov
PubChem CID10161PubChem nih.gov
AppearanceYellow powderWikiwand wikiwand.com
SolubilitySoluble in hot waterWikiwand wikiwand.com
λmax (in cationic photopolymerization of cyclohexene oxide)460 nm mdpi.com

Computational and Theoretical Analyses of Benzoflavine

Quantum Chemical Calculations and Molecular Orbital Theory (e.g., HOMO, LUMO)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties of benzoflavine. A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and represents the ability to donate electrons, while the LUMO is the innermost orbital lacking electrons and signifies the ability to accept electrons .

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties irjweb.com. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability, as it is easier to excite an electron from the HOMO to the LUMO nih.gov. This energy gap is also indicative of the molecule's ability to engage in charge transfer interactions, which can influence its photochemical activity .

For molecules with extensive conjugation, such as this compound, the HOMO-LUMO gap is generally expected to be smaller, leading to absorption in the UV-visible region of the electromagnetic spectrum . Theoretical calculations can predict the energies of these frontier orbitals and the resulting energy gap, providing insights into the molecule's electronic transitions and potential color. The distribution of electron density in the HOMO and LUMO can also reveal likely sites for electrophilic and nucleophilic attack.

Table 1: Key Quantum Chemical Parameters and Their Significance

ParameterDescriptionSignificance
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Relates to the molecule's electron-donating ability.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's electron-accepting ability.
HOMO-LUMO Gap (ΔE) The energy difference between the HOMO and LUMO.Indicates chemical reactivity, kinetic stability, and optical properties. A smaller gap often correlates with higher reactivity.
Chemical Potential (μ) A measure of the escaping tendency of an electron from a stable system.Indicates the molecule's stability.
Chemical Hardness (η) Resistance to change in electron distribution or charge transfer.A higher value suggests greater stability.
Electrophilicity Index (ω) A measure of the energy lowering due to maximal electron flow between donor and acceptor.Indicates the molecule's ability to act as an electrophile.

This table presents theoretical parameters that can be calculated for this compound to understand its chemical behavior.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor or target protein) to form a stable complex nih.govnih.gov. This method is widely used in drug discovery to screen large databases of small molecules and identify potential drug candidates that can bind to a specific protein target with high affinity nih.gov.

The process involves placing the ligand in the binding site of the protein and calculating the binding energy for different conformations. The conformation with the lowest binding energy is considered the most favorable nih.gov. The binding affinity is influenced by various non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions nih.gov.

For this compound, molecular docking could be employed to investigate its potential interactions with various biological targets, such as enzymes or receptors. By identifying key amino acid residues in the binding pocket that interact with this compound, researchers can understand the molecular basis of its activity and design more potent derivatives. The docking score, an estimation of the binding free energy, can be used to rank different this compound analogs and prioritize them for further experimental testing nih.gov.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and stability of a ligand-protein complex nih.govmdpi.com.

In the context of this compound, MD simulations can be performed after a molecular docking study to validate the predicted binding pose and assess its stability. The simulation tracks the trajectory of the this compound molecule within the binding site of the target protein, allowing for the analysis of the dynamic behavior of the complex nih.govnih.gov. Key parameters such as the root-mean-square deviation (RMSD) of the protein and ligand are monitored to evaluate the stability of the system. A stable RMSD suggests that the ligand remains bound in a consistent orientation mdpi.com.

Theoretical Studies of Electronic Spectra and Vibronic Coupling

Theoretical methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for studying the electronic absorption and emission spectra of molecules like this compound mdpi.comnih.gov. These calculations can predict the wavelengths of maximum absorption (λmax) and emission, as well as the oscillator strengths of electronic transitions, which are related to the intensity of the spectral bands mdpi.com.

The absorption spectrum of a molecule is determined by the electronic transitions from the ground state to various excited states. For flavone (B191248) derivatives, the UV-vis absorption spectra typically exhibit two main bands, often referred to as Band I and Band II mdpi.com. TD-DFT calculations can identify the specific molecular orbitals involved in these transitions, which are often π → π* transitions in conjugated systems mdpi.commdpi.com. By simulating the electronic spectra, researchers can gain a deeper understanding of the photophysical properties of this compound. Similarly, theoretical calculations can model the emission spectrum, providing insights into the fluorescence properties of the molecule.

The spectroscopic properties of a molecule can be significantly influenced by its solvent environment. This phenomenon, known as solvatochromism, can be modeled computationally using methods like the Polarizable Continuum Model (PCM) mdpi.comcas.cz. PCM treats the solvent as a continuous dielectric medium, which allows for the calculation of how the solvent affects the electronic structure and transition energies of the solute mdpi.com.

By performing TD-DFT calculations in conjunction with a PCM, it is possible to predict the spectral shifts (either bathochromic/red shifts or hypsochromic/blue shifts) of this compound in different solvents mdpi.comnih.gov. These calculations can help to explain the experimental observations and provide insights into the nature of solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions mdpi.comnih.gov. The ability to model solvent effects is crucial for accurately predicting the spectroscopic behavior of this compound in various chemical and biological environments.

Vibronic coupling refers to the interaction between electronic and vibrational motions in a molecule wikipedia.org. This coupling can have a significant impact on the shape and intensity of electronic spectra, leading to the appearance of fine structure corresponding to vibrational transitions nycu.edu.twresearchgate.net. Theoretical models can be used to simulate these vibronic effects and provide a more detailed interpretation of the experimental absorption and emission spectra of this compound nycu.edu.twnih.gov.

Computational Prediction of ADME-Relevant Parameters in an In Vitro Context

In silico methods are increasingly used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates nih.govclinicallab.com. These computational models can help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures in drug development researchgate.netidrblab.org.

For this compound, various ADME-relevant parameters can be predicted using computational tools. These predictions are based on the molecule's chemical structure and physicochemical properties. Some of the key parameters that can be evaluated include:

Solubility: The ability of a compound to dissolve in a solvent, which is crucial for its absorption.

Lipophilicity (logP): The partitioning of a compound between an oily and an aqueous phase, which affects its ability to cross cell membranes.

Permeability: The ability of a compound to pass through biological barriers, such as the intestinal wall or the blood-brain barrier.

Metabolic Stability: The susceptibility of a compound to be metabolized by enzymes, such as cytochrome P450s.

Drug-likeness: An assessment of whether a compound has physicochemical properties consistent with known drugs, often evaluated using rules like Lipinski's Rule of Five phcogj.com.

Table 2: Commonly Predicted In Vitro ADME-Relevant Parameters

ParameterDescriptionImportance in Drug Discovery
Aqueous Solubility (logS) The logarithm of the molar solubility in water.Affects absorption and formulation.
Lipophilicity (logP) The logarithm of the partition coefficient between octanol and water.Influences absorption, distribution, and toxicity.
Caco-2 Permeability A measure of intestinal absorption in an in vitro model.Predicts oral bioavailability.
Blood-Brain Barrier (BBB) Permeability The ability to cross the barrier protecting the central nervous system.Important for drugs targeting the brain.
Cytochrome P450 (CYP) Inhibition The potential to inhibit key metabolic enzymes.Predicts potential for drug-drug interactions.
Plasma Protein Binding (%PPB) The extent to which a drug binds to proteins in the blood.Affects the free drug concentration and distribution.
Human Intestinal Absorption (HIA) The percentage of the drug absorbed from the gut.A key factor for oral drug efficacy.

This table outlines key ADME (Absorption, Distribution, Metabolism, and Excretion) parameters that can be computationally predicted for this compound to assess its potential as a drug candidate.

By predicting these parameters for this compound, researchers can gain an early indication of its potential as an orally bioavailable drug and identify any potential liabilities that may need to be addressed through chemical modification.

Prediction of In Vitro Metabolic Stability

The in vitro metabolic stability of a compound is a critical parameter in drug discovery, indicating its susceptibility to breakdown by metabolic enzymes. Computational models are frequently employed to predict this stability at an early stage. These predictions for compounds like this compound typically focus on interactions with the Cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast number of xenobiotics. frontiersin.org

Several computational approaches are used to predict metabolic stability:

Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate structural features of molecules with their metabolic stability. For a compound like 7,8-benzoflavone, a QSAR model would analyze properties such as lipophilicity, electronic properties, and steric factors to predict its metabolic half-life in environments like human liver microsomes. mdpi.com

Machine Learning Algorithms: Methods such as support vector machines and random forests can be trained on large datasets of compounds with known metabolic stabilities to create predictive models. mdpi.comarxiv.org These models can then estimate the stability of new compounds like this compound.

Site of Metabolism (SoM) Prediction: Software tools like FAME 2, GLORY, and StarDrop are used to identify the specific atoms or functional groups on a molecule that are most likely to be modified by metabolic enzymes. frontiersin.orgresearchgate.net For 7,8-benzoflavone, these tools would predict which parts of the molecule are susceptible to hydroxylation or other oxidative reactions catalyzed by CYP enzymes. frontiersin.orgresearchgate.net The output often includes a Composite Site Lability (CSL) score, where a lower score indicates a more stable molecule. researchgate.net

Experimental data indicates that 7,8-benzoflavone is a potent inhibitor of the CYP1A2 isoform and an activator of the CYP3A4 isoform. nih.gov Computational models would, therefore, focus on simulating the docking of this compound into the active sites of these specific enzymes. The predicted binding affinity and the orientation within the active site help determine the likelihood of metabolism and identify the probable metabolic products, such as various hydroxylated or dihydrodiol metabolites. nih.govunicamp.br

Analysis of In Vitro Protein Binding

The interaction of this compound with proteins, particularly metabolic enzymes, is a key determinant of its biological activity. Theoretical and computational analyses are used to characterize these binding events, often in conjunction with experimental techniques like fluorescence spectroscopy.

A detailed analysis of the binding of 7,8-benzoflavone (α-naphthoflavone) to human cytochrome P450 3A4 (CYP3A4) has been performed using steady-state fluorescence spectroscopy. nih.govtandfonline.com In these studies, the intrinsic fluorescence of the enzyme or the ligand is monitored as the concentration of the other is increased. The quenching, or reduction, of this fluorescence provides information about the binding interaction. nih.govtandfonline.com

The data from these fluorescence quenching experiments can be fitted to theoretical models to determine key binding parameters:

The Hill Equation: This model is used to quantify the affinity and cooperativity of ligand binding. It yields the dissociation constant (Kd), which indicates the concentration of ligand at which half of the binding sites are occupied. A lower Kd signifies a stronger binding affinity.

The Stern-Volmer Model: This model is also used to analyze fluorescence quenching data to calculate binding constants.

Studies on 7,8-benzoflavone and CYP3A4 have revealed a complex binding profile, suggesting that the compound binds to multiple sites on the protein with different affinities. nih.govtandfonline.com The analysis identified four distinct binding interactions, characterized by different dissociation constants. nih.govtandfonline.com Two strong binding interactions were observed with Kd values of 0.048 µM and 1.0 µM. tandfonline.com Two weaker interactions were also identified, with Kd values in the ranges of 1.8–2.5 µM and 6.5 µM. tandfonline.com This suggests that 7,8-benzoflavone can act as an allosteric effector, binding to sites other than the active site to modulate the enzyme's function. nih.govtandfonline.com

Table 2: Computationally Derived Binding Affinities of 7,8-Benzoflavone to CYP3A4

Binding Interaction Dissociation Constant (Kd) Analytical Model
Strong Interaction 1 0.048 µM Hill Equation / Stern-Volmer
Strong Interaction 2 1.0 µM Hill Equation / Stern-Volmer
Weaker Interaction 1 1.8 - 2.5 µM Hill Equation / Stern-Volmer

Biomimetic Modeling for Redox Enzyme Systems

Biomimetic modeling involves the design and synthesis of small molecules that replicate the structure and/or function of the active sites of enzymes. This approach provides a simplified platform to study complex enzymatic mechanisms. In the context of redox enzymes like cytochrome P450s and flavone synthases, synthetic models based on the flavone scaffold (the core structure of this compound) are used to investigate oxidative reactions. nih.gov

The oxidation of flavanones by nonheme iron-dependent enzymes is a key step in the biosynthesis of flavones. nih.gov These enzymatic reactions are believed to proceed through high-valent oxoiron(IV) intermediates, which act as the primary oxidants. nih.gov To mimic this process, researchers have synthesized nonheme iron complexes that can perform similar oxidative chemistry. These synthetic catalysts serve as functional mimics of enzymes like flavone synthase II (FS II). nih.gov

By using flavanone substrates with these biomimetic iron complexes, it is possible to study the mechanism of oxidation in a controlled chemical environment. nih.gov These models help elucidate the role of the metal center, the ligand environment, and the substrate structure in directing the outcome of the reaction. This research is valuable not only for understanding the biological processes but also for developing novel catalysts for synthetic chemistry. While not involving this compound directly, these models utilize its core flavone structure to probe the mechanisms of redox enzymes that are relevant to this compound's own metabolism and interactions. nih.gov

Advanced Analytical Methodologies for Benzoflavine Research

Spectroscopic Characterization Techniques

Spectroscopic methods involve the interaction of electromagnetic radiation with a sample, providing unique fingerprints that aid in identification and structural determination. Several spectroscopic techniques are routinely employed in the research of organic compounds, including Benzoflavine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure of organic molecules by analyzing the magnetic properties of atomic nuclei, most commonly hydrogen (1H) and carbon-13 (13C). 1H NMR provides information about the number and types of hydrogen atoms and their local environment, while 13C NMR reveals the carbon skeleton of the molecule. These techniques are fundamental for confirming the synthesized structure of this compound and identifying the positions of substituents. Research on related compounds often utilizes 1H and 13C NMR for comprehensive structural characterization rsc.orgacs.orgncl.res.ingoogle.com. While specific detailed NMR spectra for this compound were not extensively detailed in the provided information, the application of 1H NMR and 13C NMR is standard practice for confirming the structure and purity of organic compounds like this compound rsc.orgncl.res.ingoogle.com.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. This fragmentation pattern serves as a unique fingerprint for identification. MS is a valuable tool for verifying the molecular weight of this compound and gaining insights into its structural fragments rsc.orgacs.org.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. GC separates volatile and semi-volatile compounds in a mixture before they are introduced into the MS. This hyphenated technique is widely used for the identification and quantification of various substances in complex samples nih.govwikipedia.orgnist.govnih.gov. While specific applications of GC-MS for detailed this compound analysis were not prominently featured, GC-MS is a recognized method for the analysis and detection of organic compounds, including those in forensic and environmental contexts nih.govwikipedia.orgnist.govnih.gov. Its use in analyzing for specific elements like deuterium (B1214612) in related contexts has also been noted amazonaws.com.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is used to identify functional groups present in a molecule by measuring the absorption of infrared radiation at different wavelengths. Specific bonds and functional groups within this compound vibrate at characteristic frequencies, producing a unique infrared spectrum. This spectrum can be used for identification and to confirm the presence of key functional groups. FTIR spectroscopy is a common analytical technique employed in the characterization of organic compounds uts.edu.augoogle.comgoogle.com. Publicly available databases contain FTIR spectra for Benzoflavin (PubChem CID 80690), typically obtained using techniques like the KBr pellet method nih.gov. This provides valuable data for identifying and confirming the structure of this compound. FTIR spectrophotometry can also be used to monitor the progress of chemical reactions google.com.

UV-Vis Absorption and Fluorescence Spectroscopy

UV-Vis Absorption Spectroscopy measures the absorbance of ultraviolet and visible light by a sample as a function of wavelength. This technique provides information about the electronic transitions within a molecule, particularly those involving π electrons in conjugated systems. This compound, being an acridine (B1665455) derivative, possesses a conjugated system that absorbs in the UV-Vis region. Studies have indicated that this compound acts as a visible absorbing dye or sensitizer (B1316253) with a maximum absorption wavelength (λmax) around 460 nm rsc.orgresearchgate.netmdpi.com. UV-Vis spectroscopy is a straightforward and widely used method for quantifying compounds and studying their electronic properties researchgate.netbiocompare.comdergipark.org.trresearchgate.net.

Fluorescence Spectroscopy involves exciting a molecule with light at a specific wavelength and then measuring the emitted light at longer wavelengths. Fluorescent compounds like this compound can provide highly sensitive detection and valuable information about their electronic excited states and interactions with their environment researchgate.netbiocompare.comdergipark.org.trresearchgate.net. Fluorescence spectroscopy offers advantages in sensitivity and specificity compared to UV-Vis absorption, particularly for analyzing molecules in complex mixtures or at low concentrations biocompare.com.

Spectroscopic techniques, including UV-Vis absorption and fluorescence spectroscopy, can be utilized as powerful tools to probe molecular interactions. Changes in the absorption or fluorescence spectra (shifts in wavelength, changes in intensity, or alterations in lifetime) upon interaction with other molecules can provide insights into binding events, conformational changes, and energy transfer processes acs.orgncl.res.inuts.edu.aumedkoo.comchemblink.com. Spectroscopic probes are designed to exhibit a detectable change in their spectral properties in response to a specific molecular event or environment upenn.eduresearchfeatures.comnih.govaps.org. While the provided information did not detail specific studies of this compound used as a probe for molecular interactions, its nature as a fluorescent dye suggests its potential application in such studies, similar to how other fluorescent molecules are used to probe interactions in biological and chemical systems upenn.eduresearchfeatures.comnih.govaps.org. The interaction of dyes, including potentially this compound, with different environments or other molecules can be studied through changes in their spectroscopic signatures acs.orgncl.res.inuts.edu.aumedkoo.comchemblink.com.

Chromatographic Techniques

Chromatographic techniques are fundamental separation methods in analytical chemistry used to isolate components from a mixture based on their differential partitioning between a stationary phase and a mobile phase ijpsjournal.com. These techniques are essential for analyzing complex samples in various fields, including pharmaceuticals, environmental analysis, and food safety ijpsjournal.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used and important analytical technique for the separation of components in a mixture ijpsjournal.comajol.inforesearchgate.net. It is particularly valuable in organic chemistry and environmental sciences for analyzing complex samples ajol.info. HPLC separates compounds based on their interaction with a stationary phase as they are carried through the system by a liquid mobile phase ijpsjournal.comlibretexts.org. The efficiency and resolution of HPLC separations can be influenced by factors such as the stationary phase, mobile phase composition, column dimensions, and particle size ijpsjournal.comajol.infolibretexts.orgnih.gov. While this compound is listed in some chemical catalogues that mention HPLC grade solvents kraj.co.in, specific studies detailing the application of HPLC for the analysis of this compound were not available in the provided search results.

Hyphenated Techniques (e.g., HPLC-HRMS-SPE-NMR)

Hyphenated techniques combine different analytical methods to leverage the strengths of each. HPLC can be coupled with various detectors, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, for enhanced identification and structural elucidation of separated compounds.

One such advanced hyphenated technique is HPLC-SPE-NMR, which integrates HPLC separation with solid-phase extraction (SPE) and NMR spectroscopy chromatographyonline.comnih.govresearchgate.netsci-hub.semdpi.com. In this setup, compounds separated by HPLC are trapped onto an SPE cartridge chromatographyonline.commdpi.com. The SPE unit serves as an interface, allowing for the concentration of analytes and solvent exchange to a deuterated solvent suitable for NMR analysis chromatographyonline.commdpi.com. This is particularly useful for analyzing complex mixtures, such as natural products, enabling the structural characterization of individual components without the need for large-scale preparative isolation chromatographyonline.comnih.govresearchgate.netsci-hub.se. While HPLC-HRMS-SPE-NMR is a powerful tool for identifying compounds nih.gov, specific applications of this technique to the analysis of this compound were not found in the provided search results.

Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization is a technique used in analytical chemistry to modify a compound to improve its detection or separation characteristics chromatographyonline.comddtjournal.comthermofisher.comnih.gov. Derivatization can enhance ionization efficiency for techniques like mass spectrometry and improve retention or selectivity in chromatographic separations chromatographyonline.comddtjournal.comthermofisher.comnih.gov.

Development of Fluorogenic Reagents for Detection

Fluorogenic reagents are compounds that are non-fluorescent or weakly fluorescent but become strongly fluorescent upon reaction with a specific analyte thermofisher.comnih.govbio-rad.comrsc.orgbioivt.com. The development and use of such reagents can significantly enhance the sensitivity and selectivity of detection methods, particularly in fluorescence-based assays and chromatography coupled with fluorescence detection nih.govbio-rad.com. These reagents are designed to react with functional groups on the analyte, producing a fluorescent derivative that can be easily detected bio-rad.com. While fluorogenic reagents are valuable tools in analytical detection nih.govrsc.org, information on the development or application of specific fluorogenic reagents for the detection of this compound was not available in the provided search results.

Strategies for Improved Separation Efficiency

Improving separation efficiency in chromatography is crucial for resolving complex mixtures and accurately quantifying individual components. Various strategies are employed to achieve better separation, including optimizing the choice of stationary phase, mobile phase composition (e.g., adjusting pH in liquid chromatography to alter the retention of ionizable compounds), temperature, and flow rate ijpsjournal.comajol.infolibretexts.orgnih.gov. Modifying the chemical structure of analytes through derivatization can also impact their interaction with the stationary and mobile phases, leading to improved separation chromatographyonline.comthermofisher.comnih.gov. The resolution of chromatographic peaks is influenced by factors such as retention factor, selectivity, and column efficiency libretexts.org. Specific strategies tailored for improving the separation efficiency of this compound were not discussed in the provided search results.

Applications of Benzoflavine in Laboratory Based Chemical and Biological Research

Photosensitization in Polymerization Reactions

Benzoflavine has been explored as a photosensitizer in polymerization reactions, enabling the use of visible light to initiate processes that typically require UV irradiation. This is particularly relevant in cationic photopolymerization.

Cationic Photopolymerization Induction (e.g., of cyclohexene (B86901) oxide and epoxy monomers)

This compound can efficiently sensitize the photolytic decomposition of diaryliodonium salts, which are common photoinitiators in cationic polymerization. acs.org This sensitization allows for the polymerization of monomers like cyclohexene oxide and epoxy monomers using visible light sources, such as tungsten lamps. acs.orgmdpi.com

In the cationic photopolymerization of cyclohexene oxide, this compound has a maximum absorption wavelength (λmax) at 460 nm. mdpi.comresearchgate.net Studies have shown that sensitized photopolymerization of cyclohexene oxide using this compound and a diaryliodonium hexafluoroarsenate (B1215188) photoinitiator can achieve polymerization within minutes of visible light irradiation. mdpi.comresearchgate.net The efficiency of this process is influenced by the concentration of the sensitizer (B1316253), with a maximum concentration limit existing for effective photolysis of the iodonium (B1229267) salts. mdpi.comresearchgate.net

Epoxy monomers, including cycloaliphatic epoxies like cyclohexene oxide and glycidyl (B131873) monomers such as bisphenol A diglycidyl ether (BADGE), are susceptible to cationic photopolymerization. photohitech.comradtech.org this compound's ability to sensitize diaryliodonium salts allows for the initiation of polymerization in these systems under visible light, offering an alternative to UV-induced methods. acs.orgmdpi.com

Role in Three-Dimensional (3D) Photopolymerization

Three-dimensional (3D) photopolymerization, or stereolithography, is a technology that utilizes photochemical processes to build 3D objects layer by layer. core.ac.uk This process requires rapid photochemical reactions. core.ac.uk Dyes like this compound and acridine (B1665455) orange are known to efficiently sensitize cationic polymerization in the visible light range, making them relevant for visible light-based 3D photopolymerization techniques. core.ac.uk

The composition of the resin formulation, including the photoinitiator system and monomers, is crucial for the 3D photopolymerization process. core.ac.uk While UV-sensitive formulations are common, visible light-sensitive systems employing dyes like this compound allow for the use of different light sources and potentially enable the polymerization of a wider range of materials or thicker layers due to better light penetration compared to UV.

Use as a Probe in Biochemical and Biophysical Studies

This compound, as a fluorescent acridine dye, can be utilized as a probe in biochemical and biophysical studies to investigate molecular interactions and report on chemical environments.

Investigation of Molecular Binding Events in Model Systems

Acridine dyes, including this compound, are known for their ability to interact with biomolecules, particularly DNA, through intercalation. ontosight.aiwikiwand.com This property makes them useful in studying molecular binding events. Studies investigating the interaction of 3,6-diaminoacridines, a class that includes this compound, with DNA have been conducted using fluorescence measurements. nih.gov These studies can provide insights into the binding kinetics and mechanisms of these dyes with nucleic acids. nih.gov

While the provided search results specifically mention 7,8-benzoflavone (alpha-naphthoflavone) in the context of binding to cytochrome P450 enzymes nih.gov, and note complex fluorescence quenching suggesting multiple binding sites nih.gov, this compound is distinct from this compound (2,7-dimethyl-9-phenylacridine-3,6-diamine). However, the principle of using fluorescent compounds to study molecular binding through fluorescence quenching or changes in spectral properties is applicable to this compound in appropriate model systems.

Application as Spectroscopic Reporters in Chemical Environments

Fluorescent dyes like this compound can act as spectroscopic reporters, providing information about their local chemical environment through changes in their fluorescence properties (e.g., intensity, wavelength, lifetime). While direct studies using this compound specifically as a reporter of general chemical environments were not prominently detailed in the search results, the use of related acridine dyes, such as acridine orange, as fluorescent probes for non-invasive measurements of cytoplasmic pH changes in whole cells illustrates the potential for acridine derivatives to serve as spectroscopic reporters in various chemical and biological contexts. wikipedia.org The fluorescence decay kinetics of acridine dyes, including this compound, have been studied in different environments, such as when free in solution or bound to DNA, demonstrating their sensitivity to their surroundings. nih.gov

Reference Compound in Comparative Studies of Acridine Dyes and Flavonoids

This compound has been used as a reference compound in comparative studies, particularly when examining the properties and behavior of other acridine dyes and, in some contexts, potentially alongside flavonoids due to structural similarities or overlapping areas of research interest (though this compound itself is an acridine dye, not a flavonoid).

In studies investigating the photosensitization of cationic polymerization, this compound has been compared with other dyes like acridine orange to evaluate their relative efficiencies in sensitizing photoinitiators under visible light. acs.orgmdpi.comresearchgate.net These comparisons help in selecting appropriate sensitizers for specific polymerization applications.

While direct comparative studies of this compound specifically as a reference compound alongside flavonoids were not extensively found, the broader research landscape involves the study of various fluorescent molecules and compounds with potential biological activity, where comparisons between different structural classes like acridines and flavonoids might occur depending on the specific research question. For example, studies on the inhibitory effects of compounds on enzymes might compare different classes of molecules. medkoo.com Quercetin (B1663063), a well-known flavonoid, is often studied for its biological activities bohrium.comnih.gov, and comparative studies involving its interactions with biological systems might, in a broader context, include comparisons with other interactive molecules like acridine derivatives, although this specific comparison with this compound was not detailed in the provided results.

Table of Compounds and PubChem CIDs

Compound NamePubChem CID
This compound10161 nih.govnih.gov
Cyclohexene oxide9246 fishersci.cafishersci.atwikipedia.orgsigmaaldrich.com
Bisphenol A diglycidyl ether2286 wikipedia.orgfishersci.benih.gov or 6604852 nih.gov
Acridine9215 wikiwand.comfishersci.cauni.lunina.az
Quercetin (representative flavonoid)5280343 bohrium.comnih.govnih.govguidetopharmacology.orgresearchgate.net

Data Table: Photosensitization Efficiency in Cationic Photopolymerization of Cyclohexene Oxide

SensitizerPhotoinitiatorLight Sourceλmax (nm)Photodecomposition (%)Conversion (%)Irradiation Time
This compound4,4′-dimethyldiphenyliodonium hexafluoroarsenateVisible Light460 mdpi.comresearchgate.net60 mdpi.comresearchgate.netNot specifiedMinutes mdpi.comresearchgate.net
Acridine Orange4,4′-dimethyldiphenyliodonium hexafluoroarsenateVisible Light539 mdpi.comresearchgate.net46 mdpi.comresearchgate.netNot specifiedMinutes mdpi.comresearchgate.net
This compound4,4′-di-tert-butyldiphenyliodonium hexafluoroarsenateVisible Light460 mdpi.comresearchgate.netNot specified35 mdpi.comresearchgate.net900 s mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What spectroscopic methods are most reliable for characterizing Benzoflavine’s structural purity, and how should conflicting spectral data be resolved?

  • Answer : Use a combination of NMR (¹H and ¹³C) , FT-IR , and mass spectrometry to confirm structural identity. For purity, employ HPLC with UV-Vis detection (≥95% purity threshold). If spectral contradictions arise (e.g., unexpected peaks in NMR), cross-validate with synthetic protocols (e.g., solvent trace analysis) and reference literature for known artifacts . Reproduce synthesis under inert conditions to rule out oxidation byproducts .

Q. How should researchers design in vitro experiments to assess this compound’s photochemical activity while controlling for solvent interference?

  • Answer :

  • Solvent selection : Avoid UV-absorbing solvents (e.g., DMSO) in photostability assays; use acetonitrile or methanol with controlled pH.
  • Light source calibration : Standardize wavelength (e.g., 365 nm UVA) and irradiance (mW/cm²) using a radiometer.
  • Control groups : Include dark controls and solvent-only blanks.
  • Data normalization : Express results as % degradation relative to initial concentration via HPLC-UV quantification .

Q. What criteria define “sufficient evidence” for claiming a novel this compound derivative in synthetic chemistry studies?

  • Answer : A novel derivative requires:

  • Full spectroscopic characterization (NMR, IR, MS) with comparison to parent compound.
  • X-ray crystallography or DFT computational validation for stereochemical confirmation.
  • Purity data (HPLC, elemental analysis).
  • Contrast with prior literature to establish novelty (e.g., absence in SciFinder or Reaxys entries) .

Advanced Research Questions

Q. How can researchers reconcile contradictory findings in this compound’s bioactivity across cell-based vs. in vivo models?

  • Answer : Apply systematic discrepancy analysis :

  • Pharmacokinetic factors : Measure bioavailability (e.g., plasma concentration via LC-MS) and tissue distribution in vivo.
  • Metabolic stability : Compare hepatic microsome metabolism rates between species.
  • Assay conditions : Control for oxygen tension, serum content, and cell passage number in vitro.
  • Statistical rigor : Use Bland-Altman plots to quantify bias between models .

Q. What experimental frameworks are optimal for elucidating this compound’s mechanism of action in redox-sensitive pathways?

  • Answer :

  • ROS quantification : Use DCFH-DA fluorescence or ESR spectroscopy to detect reactive oxygen species (ROS) generation.
  • Target identification : Combine thermal shift assays (CETSA) with CRISPR-Cas9 knockout screens for pathway mapping.
  • Inhibitor controls : Validate specificity with antioxidants (e.g., NAC) or enzyme inhibitors (e.g., catalase) .

Q. How should synthesis protocols for this compound analogs be optimized to address low yields in cross-coupling reactions?

  • Answer :

  • Catalyst screening : Test Pd(II)/NHC complexes or Cu(I)-ligand systems for improved turnover.
  • Solvent/base optimization : Use toluene/DABCO for sterically hindered substrates.
  • In situ monitoring : Employ ReactIR to track intermediate formation and adjust reaction kinetics.
  • Scale-up validation : Replicate small-scale yields (>50 mg) with DoE (Design of Experiments) to identify critical parameters .

Methodological Guidance

Q. What frameworks ensure rigor when formulating this compound-related research questions?

  • Use PICO (Population, Intervention, Comparison, Outcome) for biological studies:

  • Example: “In Drosophila melanogaster (P), does this compound (I) reduce oxidative stress markers (O) compared to quercetin (C)?”
    • Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .

Q. How should researchers address reproducibility challenges in this compound studies?

  • Documentation : Publish full synthetic procedures (e.g., molar ratios, stirring times) in supplementary materials .
  • Data transparency : Share raw spectroscopy files (e.g., .jdx for IR) in public repositories like Zenodo.
  • Reagent validation : Certify compound identity via third-party vendors (e.g., Sigma-Aldrich) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.